N-benzyl-4-isopropoxy-N-methylbenzamide
Description
N-Benzyl-4-isopropoxy-N-methylbenzamide is a benzamide derivative characterized by a 4-isopropoxy-substituted aromatic ring and dual N-substituents: a benzyl group and a methyl group. The compound’s applications are inferred to align with other benzamides, which are often explored in medicinal chemistry for targeting enzymes or receptors due to their tunable substituent profiles.
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4g/mol |
IUPAC Name |
N-benzyl-N-methyl-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C18H21NO2/c1-14(2)21-17-11-9-16(10-12-17)18(20)19(3)13-15-7-5-4-6-8-15/h4-12,14H,13H2,1-3H3 |
InChI Key |
QCGOERGTVLDECO-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N(C)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
The target compound’s 4-isopropoxy group distinguishes it from analogs with alternative aromatic substituents. For example:
- 4-(2-Methoxyphenoxy)benzoic Acid (25b) : Contains a methoxy-phenoxy group, which introduces electron-donating effects and reduced steric bulk compared to isopropoxy. This may enhance solubility but reduce metabolic stability.
Key Insight : The isopropoxy group in the target compound balances moderate lipophilicity and steric hindrance, offering a compromise between solubility and stability.
N-Substituent Modifications
The dual N-benzyl and N-methyl groups in the target compound contrast sharply with other benzamide derivatives:
- 4-isopropoxy-N-{2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}benzamide : Features a piperazinyl carbonyl group, introducing hydrogen-bonding capacity and polarity. This increases aqueous solubility but may reduce blood-brain barrier penetration compared to the target’s lipophilic N-benzyl group.
- N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide : Incorporates a sulfone-containing tetrahydrothiophene ring and a hexyloxy group. The hexyloxy chain enhances lipophilicity, while the sulfone group adds polarity, creating a bifunctional profile distinct from the target’s simpler substituents.
Structural Implications :
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